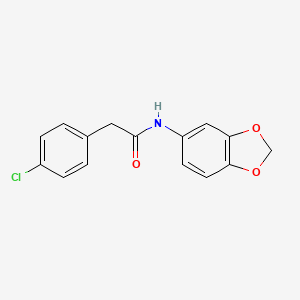![molecular formula C17H17NO2 B5725787 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5725787.png)
3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one, also known as MPP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPP is a member of the chalcone family of compounds, which have been found to exhibit a wide range of biological activities. In
作用机制
The mechanism of action of 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is not fully understood, but it is thought to involve the formation of a Michael adduct with ROS. The resulting product undergoes a cyclization reaction to produce a fluorescent compound that can be detected using a fluorescence microscope or spectrofluorometer. 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been found to be highly selective for ROS, and its fluorescence signal is not affected by other reactive species such as reactive nitrogen species or reactive sulfur species.
Biochemical and Physiological Effects
3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been found to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can protect cells from oxidative stress and DNA damage caused by ROS. In vivo studies have shown that 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can reduce inflammation and oxidative stress in animal models of disease, including cancer and neurodegenerative disorders. 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has also been found to have anti-tumor activity in certain cancer cell lines, although further studies are needed to fully understand its potential as a cancer treatment.
实验室实验的优点和局限性
One of the major advantages of using 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one in lab experiments is its high selectivity for ROS. This allows researchers to specifically target and study the effects of ROS in biological systems. 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. Additionally, 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is sensitive to light and oxygen, which can affect its stability and fluorescence signal.
未来方向
There are several potential future directions for 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one research. One area of interest is the development of new fluorescent probes based on the structure of 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one. These probes could be designed to target specific ROS or other reactive species, allowing for more precise and targeted studies of their biological effects. Another area of interest is the use of 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, further studies are needed to fully understand the potential of 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one as a cancer treatment and to identify any potential side effects or limitations of its use.
合成方法
3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can be synthesized using a variety of methods, but the most common approach involves the reaction of 3-methoxyacetophenone with 4-methylbenzaldehyde in the presence of a base catalyst such as potassium hydroxide. The resulting product is then treated with an amine such as aniline to produce 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one. The purity of the final product can be improved through recrystallization from a suitable solvent.
科学研究应用
3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS play an important role in many physiological processes, but their overproduction can lead to oxidative stress and cellular damage. 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been found to selectively react with ROS and produce a fluorescent signal, making it a useful tool for studying the role of ROS in disease states such as cancer and neurodegenerative disorders.
属性
IUPAC Name |
(E)-3-(3-methoxyanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13-6-8-14(9-7-13)17(19)10-11-18-15-4-3-5-16(12-15)20-2/h3-12,18H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWMNUJEKRAGPM-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197805 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-biphenylyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5725714.png)
![4-benzyl-1-[3-(trifluoromethyl)benzyl]piperidine](/img/structure/B5725719.png)
![ethyl 5-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5725727.png)

![N-[2-(methylthio)phenyl]-2-phenylacetamide](/img/structure/B5725736.png)
![N-(tert-butyl)-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5725744.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5725751.png)
![2-chloro-4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725758.png)

![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5725771.png)
![N'-[2-(4-chlorophenoxy)acetyl]-2-pyrazinecarbohydrazide](/img/structure/B5725772.png)
![2-anilino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5725774.png)
![2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725784.png)